

N1-Cyanomethyl pseudouridine chemical structure and properties

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Compound of Interest

Compound Name: N1-Cyanomethyl pseudouridine

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N1-Cyanomethyl Pseudouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Cyanomethyl pseudouridine is a chemically modified nucleoside, an analogue of the naturally occurring pseudouridine. While not as extensively studied as other N1-substituted pseudouridines like N1-methylpseudouridine, its unique chemical properties, conferred by the electron-withdrawing cyanomethyl group at the N1 position, make it a molecule of significant interest in the fields of RNA biology and therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological implications of **N1-Cyanomethyl pseudouridine**. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel RNA-based therapeutics and diagnostics.

Chemical Structure and Properties

N1-Cyanomethyl pseudouridine is a derivative of pseudouridine, which itself is an isomer of uridine. In pseudouridine, the uracil base is attached to the ribose sugar via a C5-C1' glycosidic bond, in contrast to the N1-C1' bond found in uridine. This fundamental structural difference



exposes the N1 position of the uracil base for chemical modification. In **N1-Cyanomethyl pseudouridine**, a cyanomethyl group (-CH₂CN) is attached to this N1 position.

Chemical Structure:

Caption: Diagram illustrating the key functional groups and the C-C glycosidic bond of **N1-Cyanomethyl pseudouridine**.

Physicochemical Properties

Direct experimental data for **N1-Cyanomethyl pseudouridine** is not readily available in the literature. However, its properties can be inferred from the known properties of pseudouridine and other N1-substituted analogues, such as N1-methylpseudouridine.

Property	Value (Inferred)	Basis for Inference
Molecular Formula	C11H13N3O6	Calculated from the structure
Molecular Weight	283.24 g/mol	Calculated from the molecular formula
Appearance	White to off-white solid	Based on similar nucleoside analogues
Solubility	Soluble in water and polar organic solvents	Based on the high solubility of pseudouridine in water[1]
Melting Point	Not determined	Likely to be a high-melting solid, similar to other nucleosides
UV λmax	~271 nm	Pseudouridine has a λmax at 271 nm

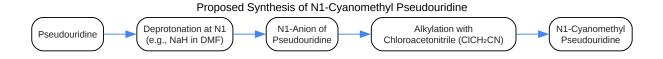
Synthesis

A plausible synthetic route for **N1-Cyanomethyl pseudouridine** is the direct N1-alkylation of pseudouridine with a cyanomethylating agent, such as chloroacetonitrile (CICH₂CN) or bromoacetonitrile (BrCH₂CN), under basic conditions. This method is analogous to the well-established cyanoethylation of pseudouridine using acrylonitrile.



Proposed Experimental Protocol: Synthesis of N1-Cyanomethyl Pseudouridine

- Dissolution: Dissolve pseudouridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
- Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0°C to deprotonate the N1 position of the uracil ring.
- Alkylation: Slowly add a stoichiometric equivalent of chloroacetonitrile to the reaction mixture.
- Reaction: Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure
 N1-Cyanomethyl pseudouridine.



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Caption: A workflow diagram illustrating the proposed synthetic route for **N1-Cyanomethyl pseudouridine**.

Characterization

The characterization of **N1-Cyanomethyl pseudouridine** would rely on standard analytical techniques to confirm its structure and purity.

Mass Spectrometry



Mass spectrometry is a crucial tool for identifying N1-substituted pseudouridines. The addition of a cyanomethyl group to pseudouridine results in a specific mass increase.

Technique	Expected Observation
Electrospray Ionization Mass Spectrometry (ESI-MS)	The addition of a cyanomethyl group (CH ₂ CN) to pseudouridine (MW: 244.20 g/mol) would result in a product with a molecular weight of 283.24 g/mol . This corresponds to a mass increase of 39.04 Da. A related technique, cyanoethylation, results in a mass increment of 53.0 Da.[2][3]
Tandem Mass Spectrometry (MS/MS)	Fragmentation analysis would reveal characteristic daughter ions, confirming the presence of the cyanomethylated uracil base and the intact ribose moiety.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information.

Technique	Expected Observation
¹ H NMR	The appearance of a new singlet in the aliphatic region corresponding to the methylene protons (-CH ₂ -) of the cyanomethyl group. Shifts in the resonances of the uracil H6 proton and the ribose protons adjacent to the N1 position would also be expected upon modification. The N1 imino proton of pseudouridine, observable in H ₂ O, would be absent in the N1-substituted product.[4]
¹³ C NMR	The appearance of new signals corresponding to the methylene carbon and the nitrile carbon of the cyanomethyl group.

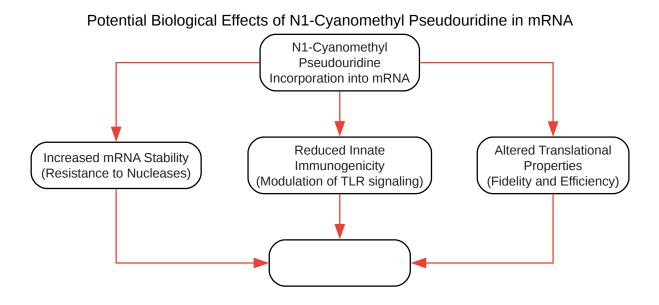


Biological Implications and Potential Applications

The incorporation of modified nucleosides, particularly pseudouridine and its derivatives, into messenger RNA (mRNA) has been a pivotal development in RNA therapeutics.[5] These modifications can enhance the stability and translational efficiency of mRNA while reducing its immunogenicity.[5]

The cyanomethyl group is a strong electron-withdrawing group, which would significantly alter the electronic properties of the uracil ring compared to the methyl group in the well-studied N1-methylpseudouridine. This could have several biological consequences:

- Enhanced Stability: The modification at the N1 position is expected to protect the mRNA from degradation by cellular nucleases, similar to other N1-substituted pseudouridines.
- Modulated Immunogenicity: N1-substitutions on pseudouridine have been shown to reduce
 the innate immune response triggered by in vitro transcribed mRNA.[6] The electronic nature
 of the cyanomethyl group might further influence the interaction of the modified mRNA with
 pattern recognition receptors like Toll-like receptors (TLRs).
- Altered Translation: The modification could influence codon-anticodon interactions and the overall efficiency of protein translation. Studies on N1-methylpseudouridine have shown that it can modulate the fidelity of translation in a context-dependent manner.[7]





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Caption: A diagram illustrating the potential signaling and functional consequences of incorporating **N1-Cyanomethyl pseudouridine** into mRNA.

Conclusion

N1-Cyanomethyl pseudouridine represents a novel and intriguing modification of pseudouridine with the potential for significant applications in RNA-based technologies. While direct experimental data remains scarce, a strong foundation for its synthesis, characterization, and biological evaluation can be built upon the extensive knowledge of pseudouridine and its other N1-substituted analogues. The unique electronic properties of the cyanomethyl group may offer distinct advantages in terms of mRNA stability, immunogenicity, and translational control, warranting further investigation by the scientific community. This guide provides a starting point for researchers to explore the chemical and biological landscape of this promising molecule.

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